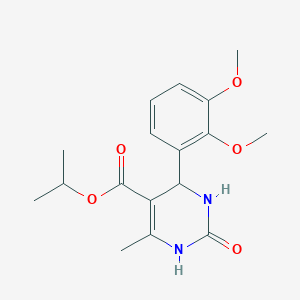

Propan-2-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core substituted with a 2,3-dimethoxyphenyl group at position 4, a methyl group at position 6, and a propan-2-yl ester at position 3. DHPMs are pharmacologically significant due to their diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula |

C17H22N2O5 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

propan-2-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H22N2O5/c1-9(2)24-16(20)13-10(3)18-17(21)19-14(13)11-7-6-8-12(22-4)15(11)23-5/h6-9,14H,1-5H3,(H2,18,19,21) |

InChI Key |

XSRKRXLVAYAXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction

The Biginelli reaction, first reported in 1891, remains the most widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones. Adapted for the target compound, the one-pot condensation involves:

- 2,3-Dimethoxybenzaldehyde (1.2 equiv),

- Isopropyl acetoacetate (1.0 equiv),

- Urea (1.5 equiv),

- Catalytic acetic acid (10 mol%) in ethanol under reflux for 8–12 hours.

The reaction proceeds via initial formation of an acyloxy enolate intermediate, followed by nucleophilic attack by urea and cyclodehydration. Typical yields range from 50% to 65%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Table 1: Standard Biginelli Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 2,3-Dimethoxybenzaldehyde | 2.4 mmol | Aldehyde |

| Isopropyl acetoacetate | 2.0 mmol | β-Keto ester |

| Urea | 3.0 mmol | Urea source |

| Acetic acid | 0.2 mmol | Catalyst |

| Ethanol | 10 mL | Solvent |

Lewis Acid-Catalyzed Modifications

Lewis acids such as FeCl₃ or Cu(OTf)₂ significantly accelerate reaction rates and improve yields by stabilizing reactive intermediates. A representative protocol involves:

Solvent-Free and Microwave-Assisted Synthesis

Energy-efficient approaches eliminate solvents and leverage microwave irradiation:

Post-Synthetic Modifications

Functionalization of the tetrahydropyrimidine core can occur via:

- Ester hydrolysis : Treatment with aqueous NaOH in THF to yield the carboxylic acid derivative.

- N-Alkylation : Reacting with alkyl halides in the presence of K₂CO₃ to introduce substituents at the N1 position.

Mechanistic Insights

The Biginelli mechanism involves three sequential steps:

- Enolate formation : Acid-catalyzed condensation of the aldehyde and β-keto ester generates an acyloxy enolate.

- Nucleophilic addition : Urea attacks the enolate, forming a ureido intermediate.

- Cyclodehydration : Intramolecular cyclization eliminates water, yielding the tetrahydropyrimidine ring.

Lewis acids facilitate enolate stabilization, while microwave irradiation enhances molecular collisions, accelerating each step.

Purification and Characterization

Crude products are typically isolated via:

- Neutralization : Quenching the reaction with ice-cold sodium bicarbonate to precipitate the product.

- Recrystallization : Using ethanol or ethyl acetate/hexane mixtures to achieve >95% purity.

- Column chromatography : For complex mixtures, silica gel chromatography with ethyl acetate/hexane eluents resolves impurities.

Key characterization data :

- ¹H NMR : Signals at δ 1.2 (isopropyl methyl), δ 3.8 (methoxy groups), and δ 5.1 (tetrahydropyrimidine CH).

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Catalyst | Time | Yield | Purity |

|---|---|---|---|---|

| Classical Biginelli | Acetic acid | 8 h | 60% | 90% |

| FeCl₃-Catalyzed | FeCl₃ | 4 h | 75% | 95% |

| Microwave | None | 15 min | 85% | 98% |

Microwave-assisted synthesis offers the highest efficiency, whereas Lewis acid catalysis balances yield and practicality for large-scale production.

Biological Activity

Propan-2-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a detailed examination of its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The compound features a tetrahydropyrimidine ring structure characterized by a six-membered heterocyclic framework containing nitrogen atoms. Its unique features include:

- Dimethoxyphenyl Group : Enhances lipophilicity and may influence biological interactions.

- Carboxylate Ester Moiety : Potentially involved in enzyme binding and modulation.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 348.4 g/mol |

| LogP | 1.9559 |

| LogD | 1.8056 |

| Polar Surface Area | 71.472 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method employed is the Biginelli reaction , which facilitates the one-pot condensation of aldehydes, β-keto esters (or acetoacetates), and urea or thiourea. Optimizing this reaction with various catalysts can enhance yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may bind to specific enzymes or receptors within cancer cells, modulating their activity and influencing signaling pathways associated with cell proliferation and apoptosis.

- Case Study : In vitro studies have shown that related tetrahydropyrimidine derivatives inhibit the growth of various human tumor cell lines, including HepG2 and NCI-H661 cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : Compounds similar in structure have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The presence of the dimethoxyphenyl group may enhance membrane permeability leading to increased antimicrobial efficacy .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects:

- Cytokine Modulation : Research indicates that tetrahydropyrimidine derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.

- Case Study : In animal models of inflammation, similar compounds have shown reduced edema and inflammatory markers following treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar tetrahydropyrimidine core | Anticancer properties | Different methoxy substitution pattern |

| Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo... | Contains additional dimethoxystyryl group | Antimicrobial effects | Styryl group enhances reactivity |

| Methyl 4-(dimethoxyphenyl)-6-methylthio-tetrahydropyrimidine | Variation in sulfur substitution | Potentially similar biological activities | Sulfur atom impacts reactivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions on the phenyl ring and ester groups. These modifications influence electronic properties, steric effects, and bioactivity.

Table 1: Structural Comparison of Selected DHPM Derivatives

Key Observations :

- 3,4-Dimethoxy vs. 2,3-Dimethoxy Phenyl Groups : The 3,4-dimethoxy substitution (as in Ethyl and Methyl analogs) enhances thymidine phosphorylase (TP) inhibition compared to 2,3-dimethoxy derivatives. For example, Methyl 4-(3,4-dimethoxyphenyl)-... exhibits an IC50 of 61.9 µM, whereas the 2,3-dimethoxy analog lacks direct TP inhibition data but shows reduced electronic delocalization in frontier molecular orbitals (FMOs) .

- Ethyl and methyl analogs are more polar, favoring aqueous solubility .

Table 2: Thymidine Phosphorylase (TP) Inhibition and Cytotoxicity Data

Key Findings :

- TP Inhibition : The 3,4-dimethoxy derivative shows moderate TP inhibition (IC50 = 61.9 µM), while the 4-ethoxy analog is less potent (IC50 = 73.6 µM). Substituent position significantly impacts enzyme binding .

- Cytotoxicity: Bromophenyl derivatives exhibit higher cytotoxicity (IC50 = 314.3 µM), suggesting halogen substituents may enhance nonspecific cellular toxicity .

Physicochemical and Electronic Properties

Theoretical studies on Ethyl 4-(3,4-dimethoxyphenyl)-... reveal:

- HOMO-LUMO Gap : 4.32 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MESP): Negative charge localization near the carbonyl oxygen, favoring hydrogen bonding with biological targets .

- UV-Vis Absorption : λmax at 272 nm, attributed to π→π* transitions in the dimethoxyphenyl group .

In contrast, the 2,3-dimethoxy analog likely has a red-shifted λmax due to altered conjugation patterns, though experimental data is pending.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propan-2-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Answer : The compound belongs to the tetrahydropyrimidine (THPM) family, typically synthesized via the Biginelli reaction. A three-component condensation of an aldehyde (e.g., 2,3-dimethoxybenzaldehyde), β-ketoester (e.g., propan-2-yl acetoacetate), and urea/thiourea derivatives is standard. Optimization involves adjusting catalysts (e.g., HCl, FeCl₃), solvent systems (ethanol or acetic acid), and temperature (80–100°C). Reaction monitoring via TLC or HPLC ensures completion. For regioselectivity, steric and electronic effects of substituents on the aldehyde should be considered .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic P21/c space group observed in related THPM derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy proton shifts at δ 3.7–3.9 ppm; aromatic protons at δ 6.5–7.5 ppm).

- HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ for MW 388.38 g/mol).

- FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H bonds at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges in THPM synthesis be addressed when introducing electron-donating groups like 2,3-dimethoxyphenyl?

- Answer : Regioselectivity is influenced by the aldehyde's electronic profile. Electron-donating groups (e.g., methoxy) enhance nucleophilicity at specific positions. Computational modeling (DFT) predicts favorable attack sites, while substituent positioning on the phenyl ring directs cyclocondensation. For example, 3,4-dimethoxy substitution in related compounds leads to distinct tautomeric forms, verified via NOESY NMR .

Q. What strategies are effective in analyzing contradictory biological activity data for THPM derivatives?

- Answer :

- Dose-response assays : Replicate results across cell lines (e.g., MIC values in antibacterial studies) .

- Structural analogs : Compare activities of derivatives with varied substituents (e.g., trifluoromethyl vs. methoxy groups) to identify pharmacophores .

- Molecular docking : Map interactions with target proteins (e.g., dihydrofolate reductase for antibacterial activity) to resolve discrepancies .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Answer :

- ADMET prediction : Tools like SwissADME assess logP (target <5), solubility (AlogPS), and blood-brain barrier permeability.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance antibacterial potency in related compounds .

Q. What experimental protocols ensure stability during long-term storage of this compound?

- Answer : Store as a white powder at room temperature in airtight, light-resistant containers. Degradation studies via accelerated thermal analysis (40°C/75% RH) and periodic HPLC checks monitor hydrolytic stability of the ester and carbonyl groups. Lyophilization is recommended for aqueous solutions .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Answer :

- Scaffold modification : Vary the ester group (e.g., propan-2-yl vs. ethyl) and phenyl substituents (e.g., methoxy vs. halogen).

- Bioisosteric replacement : Substitute the 2-oxo group with thioxo (e.g., improved metabolic stability in Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-THPM) .

- In vitro assays : Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines (e.g., MCF-7) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.